

## Preclinical Profile of Leritrelvir: A Novel Mpro Inhibitor for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Leritrelvir |           |
| Cat. No.:            | B12401723   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target for antiviral intervention is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Leritrelvir (also known as RAY1216) is a novel, orally active α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 Mpro.[3][4] Preclinical studies have demonstrated its potent antiviral activity, favorable pharmacokinetic profile, and a high safety margin, positioning it as a promising therapeutic candidate for COVID-19.[5][6] Unlike nirmatrelvir, which requires co-administration with the pharmacokinetic booster ritonavir, Leritrelvir's improved pharmacokinetics in animal models suggest it can be effective as a monotherapy.[3][7] This guide provides a comprehensive overview of the preclinical data for Leritrelvir, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

### **Mechanism of Action**

**Leritrelvir** functions by specifically targeting and inhibiting the SARS-CoV-2 Mpro.[7] During viral replication, the viral RNA is translated into large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the replication-transcription complex.[8] Mpro is responsible for the majority of these cleavage events.[2][9]







**Leritrelvir** acts as a slow-tight inhibitor, covalently binding to the catalytic cysteine residue (Cys145) within the Mpro active site via its  $\alpha$ -ketoamide warhead.[3][7][10] This binding blocks the enzyme's ability to process the viral polyproteins, thereby halting the viral replication cycle. [2][7] Enzymatic inhibition kinetic analysis revealed that **Leritrelvir** has a significantly longer drug-target residence time (104 minutes) compared to nirmatrelvir (9 minutes), suggesting a more sustained inhibition of the protease.[3]













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. news-medical.net [news-medical.net]
- 2. What is Leritrelvir used for? [synapse.patsnap.com]
- 3. Leritrelvir for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 9. Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives[v1] | Preprints.org [preprints.org]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Profile of Leritrelvir: A Novel Mpro Inhibitor for COVID-19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#preclinical-studies-of-leritrelvir-for-covid-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com